molecular formula C8H20Br2N4S2 B11947584 Hexane diisothiourea dihydrobromide CAS No. 64058-53-3

Hexane diisothiourea dihydrobromide

Cat. No.: B11947584
CAS No.: 64058-53-3
M. Wt: 396.2 g/mol
InChI Key: MSJHBLBWGQLLAK-UHFFFAOYSA-N
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Description

Hexane diisothiourea dihydrobromide is a chemical compound characterized by a six-carbon (hexane) backbone with two isothiourea functional groups and two hydrobromic acid (HBr) counterions. Isothiourea derivatives are known to act as thiol donors, mitigating oxidative stress induced by radiation or reactive oxygen species (ROS) . The dihydrobromide salt form likely enhances solubility and stability, a common feature in pharmaceuticals and radioprotective agents .

Properties

CAS No.

64058-53-3

Molecular Formula

C8H20Br2N4S2

Molecular Weight

396.2 g/mol

IUPAC Name

6-carbamimidoylsulfanylhexyl carbamimidothioate;dihydrobromide

InChI

InChI=1S/C8H18N4S2.2BrH/c9-7(10)13-5-3-1-2-4-6-14-8(11)12;;/h1-6H2,(H3,9,10)(H3,11,12);2*1H

InChI Key

MSJHBLBWGQLLAK-UHFFFAOYSA-N

Canonical SMILES

C(CCCSC(=N)N)CCSC(=N)N.Br.Br

Origin of Product

United States

Preparation Methods

The synthesis of hexane diisothiourea dihydrobromide involves the reaction of hexane with isothiourea under specific conditions. The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using specialized equipment to maintain the necessary reaction conditions .

Chemical Reactions Analysis

Hexane diisothiourea dihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

One of the primary applications of hexane diisothiourea dihydrobromide is its role as an inhibitor of nitric oxide synthase (NOS). This enzyme is crucial in various physiological processes, including vasodilation and neurotransmission. By inhibiting NOS, this compound can modulate nitric oxide levels in biological systems, which has implications for treating conditions like hypertension and neurodegenerative diseases .

Anticancer Research

Recent studies have investigated the potential anticancer properties of this compound. It has been shown to exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to target specific signaling pathways involved in cancer progression makes it a candidate for further research in cancer therapeutics .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly against enzymes involved in metabolic processes. For instance, it has been tested as an inhibitor of carbonic anhydrase, which plays a role in acid-base balance and fluid secretion in various tissues . This inhibition can have therapeutic implications for conditions such as glaucoma and edema.

Case Study 1: Neuroprotective Effects

A study exploring the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress in neuronal cells. The compound was shown to protect against neurotoxic agents by modulating reactive oxygen species levels and enhancing cellular antioxidant defenses. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 2: Antimicrobial Activity

In another investigation, this compound exhibited antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This property positions it as a potential candidate for developing new antimicrobial agents .

Comparative Data Table

Application AreaDescriptionKey FindingsReferences
Nitric Oxide Synthase InhibitionModulates nitric oxide levelsPotential treatment for hypertension
Anticancer ResearchInduces apoptosis in cancer cellsCytotoxic effects on multiple cancer cell lines
Enzyme InhibitionInhibits carbonic anhydraseTherapeutic implications for glaucoma
Neuroprotective EffectsReduces oxidative stress in neuronsProtects against neurotoxicity
Antimicrobial ActivityDisrupts bacterial membranesEffective against various bacterial strains

Mechanism of Action

The mechanism of action of hexane diisothiourea dihydrobromide involves its interaction with specific molecular targets and pathways. It is known to inhibit nitric oxide synthase, which plays a crucial role in various physiological processes. The compound binds to the active site of the enzyme, preventing the production of nitric oxide and thereby exerting its effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Hexane Diisothiourea Dihydrobromide and Related Compounds

Compound Name Core Structure Functional Groups Counterion CAS Number Key Applications
This compound Hexane chain Two isothiourea groups Dihydrobromide Not available Radioprotection (inferred)
Aminoethylisothiourea dihydrobromide Ethyl chain One isothiourea group Dihydrobromide Not provided Radioprotection
BD 1008 N-phenethylpiperidine Dichlorophenyl, pyrrolidine Dihydrobromide Not provided Sigma receptor ligand
Amifostine Thiophosphate ester Thiol (active metabolite) None 20537-88-6 Radioprotection, chemotherapy adjunct

Key Observations :

  • This compound differs from shorter-chain analogues (e.g., aminoethylisothiourea dihydrobromide) in its extended hydrocarbon backbone, which may influence lipid solubility, membrane permeability, and duration of action .

Pharmacological Efficacy in Radioprotection

Table 2: Comparative Radioprotective Efficacy

Compound Mechanism of Action Efficacy in Mitotic Cells Toxicity Profile
This compound Thiol donation, ROS scavenging (inferred) Not reported Likely moderate (HBr salt)
Aminoethylisothiourea dihydrobromide SH-group donation, enhances intracellular thiol levels High (induces S-phase-like radioresistance) Moderate (dihydrobromide-related irritation)
Cysteamine Direct thiol antioxidant activity Moderate High (gastrointestinal toxicity)
Amifostine Prodrug converted to WR-1065 (thiol) Very high Low (dose-dependent hypotension)

Key Findings :

  • This compound’s efficacy is hypothesized to align with aminoethylisothiourea dihydrobromide due to shared isothiourea groups, but its longer chain may delay metabolism, prolonging activity .

Biological Activity

Hexane diisothiourea dihydrobromide (HDIT) is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology. This article delves into the biological activity of HDIT, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

HDIT is a diisothiourea derivative characterized by the presence of two isothiourea groups attached to a hexane backbone. This structure is significant as it influences the compound's interactions with biological targets.

HDIT primarily functions as an inhibitor of various enzymes and receptors. Its biological activity is largely attributed to its ability to interact with thiol groups in proteins, leading to alterations in enzyme activity and signaling pathways. The following are key mechanisms through which HDIT exerts its effects:

  • Inhibition of Nitric Oxide Synthase (iNOS) : HDIT has been shown to inhibit iNOS, an enzyme responsible for producing nitric oxide, which plays a crucial role in inflammation and immune response .
  • Histamine Receptor Modulation : Similar compounds have demonstrated the ability to modulate histamine receptors, particularly H3 receptors, affecting neurotransmission and inflammatory responses .

Antioxidant Activity

Research indicates that HDIT exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is essential in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

HDIT has been investigated for its anti-inflammatory potential. Studies have shown that it can reduce markers of inflammation in animal models, suggesting its utility in treating inflammatory conditions .

Research Findings and Case Studies

Several studies have explored the biological activity of HDIT and related compounds:

  • In Vivo Studies : A study assessing the effects of diisothioureas on colonic health found that these compounds could inhibit tumor formation induced by azoxymethane (AOM) in rats. HDIT was effective in reducing the incidence of aberrant crypt foci (ACF), which are precursors to colon cancer .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of isothioureas revealed that modifications to the hexane backbone significantly influence biological activity. For instance, substituting different functional groups can enhance potency against specific targets such as iNOS .
  • Comparative Analysis : A comparative study highlighted that HDIT's efficacy as an iNOS inhibitor was superior to that of some established inhibitors, indicating its potential as a therapeutic agent .

Data Tables

Biological Activity Mechanism Study Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of iNOS
Histamine modulationReceptor antagonism

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm molecular structure, with thiourea protons appearing as broad singlets (~10–12 ppm) and hexane backbone protons as multiplexed signals (1.2–1.8 ppm).
  • FT-IR : Stretching vibrations for C=S (1250–1350 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) validate functional groups.
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+^+) and fragmentation patterns verify molecular weight and stability .

How can researchers resolve contradictions in reported thermodynamic properties of this compound across studies?

Q. Advanced

  • Standardized experimental conditions : Replicate studies under controlled humidity, temperature, and solvent systems to isolate variables.
  • Meta-analysis : Apply statistical tools (e.g., weighted averages) to aggregated data from peer-reviewed sources, prioritizing studies with detailed methodology .
  • Error source identification : Cross-validate calorimetry (DSC) and titration data to assess enthalpy discrepancies .

What computational modeling strategies are suitable for predicting the reactivity of this compound in novel reaction environments?

Q. Advanced

  • Density Functional Theory (DFT) : Simulate electron distribution to predict nucleophilic/electrophilic sites. Validate with experimental kinetic data .
  • Molecular Dynamics (MD) : Model solvation effects and transition states in aqueous/organic mixtures.
  • Parameter validation : Compare computed activation energies with experimental Arrhenius plots from pyrolysis studies .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile by-products.
  • Waste disposal : Neutralize acidic residues before disposal in designated hazardous waste containers .

How can the catalytic activity of this compound be systematically evaluated under varying pH and temperature conditions?

Q. Advanced

  • Design of Experiments (DoE) : Use factorial designs to test pH (3–9) and temperature (25–70°C) effects on catalytic efficiency.
  • Kinetic assays : Monitor substrate conversion via UV-Vis spectroscopy or HPLC, calculating kcatk_{\text{cat}} and KmK_{\text{m}} values.
  • Control experiments : Compare activity with and without the compound to rule out non-catalytic pathways .

What statistical approaches are recommended for analyzing discrepancies in biological assay data involving this compound?

Q. Advanced

  • ANOVA : Identify significant variance between experimental groups (e.g., dose-response curves).
  • Regression analysis : Corrogate structural modifications (e.g., substituent effects) with bioactivity trends.
  • Replication : Conduct triplicate assays to assess data reproducibility, reporting standard deviations .

How can researchers design a kinetic model for this compound degradation in environmental matrices?

Q. Advanced

  • Experimental validation : Use jet-stirred reactor (JSR) systems to simulate oxidative degradation under controlled pressures (1–10 atm) and temperatures (300–800 K) .
  • Mechanistic pathways : Identify intermediates via GC-MS and integrate rate constants into software (e.g., CHEMKIN) for model refinement .
  • Sensitivity analysis : Rank the impact of variables (e.g., O2_2 concentration) on degradation rates .

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